molecular formula C10H19B B1286690 (1-Bromo-2-methylpropan-2-yl)cyclohexane

(1-Bromo-2-methylpropan-2-yl)cyclohexane

Cat. No.: B1286690
M. Wt: 219.16 g/mol
InChI Key: PDAUYYLTEJXYEI-UHFFFAOYSA-N
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Description

(1-Bromo-2-methylpropan-2-yl)cyclohexane (CAS: 1546223-58-8) is a brominated alicyclic compound with the molecular formula C₁₀H₁₉Br and a molecular weight of 219.16 g/mol . Its structure consists of a cyclohexane ring substituted with a branched alkyl chain bearing a bromine atom at the tertiary carbon (C2 position). The InChIKey PDAUYYLTEJXYEI-UHFFFAOYSA-N uniquely identifies its stereochemical and structural features . Its tertiary bromine center suggests reactivity patterns distinct from primary or secondary bromides, favoring elimination or radical-mediated pathways over nucleophilic substitution under certain conditions.

Properties

Molecular Formula

C10H19B

Molecular Weight

219.16 g/mol

IUPAC Name

(1-bromo-2-methylpropan-2-yl)cyclohexane

InChI

InChI=1S/C10H19Br/c1-10(2,8-11)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3

InChI Key

PDAUYYLTEJXYEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CBr)C1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

1-Bromo-6-prop-2-ynyloxy cyclohexene (C₉H₁₁BrO)

  • Structure : A cyclohexene ring with bromine at C1 and a propargyl ether group at C4.
  • Its synthesis involves NaH-mediated alkylation of 2-bromocyclohexen-3-ol with propargyl bromide .
  • Applications : Useful in synthesizing silicon-protected intermediates (e.g., compound 3 in ), highlighting its role in modular organic synthesis.

1-Bromo-2-(2-methylpropoxy)cyclohexane (C₁₀H₁₉BrO)

  • Structure : Cyclohexane with bromine at C1 and a 2-methylpropoxy group at C2.
  • Physical Properties: Molecular weight 235.16 g/mol, with ether oxygen enhancing polarity compared to the non-oxygenated target compound .
  • Reactivity : The ether linkage may stabilize carbocation intermediates in SN1 reactions or participate in hydrogen bonding, influencing solubility in polar solvents.

(2-Bromo-1-fluoroethyl)cyclohexane (C₈H₁₄BrF)

  • Structure : Cyclohexane substituted with a fluoroethyl-bromide chain.
  • Unique Features : Fluorine’s electronegativity increases bond strength to the adjacent carbon, reducing bromine’s leaving-group ability compared to the target compound. Molecular weight 209.1 g/mol suggests lower density and volatility .

Functionalized Cyclohexane Derivatives

1-(Bromomethyl)-1-methanesulfonylcyclohexane

  • Structure : Cyclohexane with bromomethyl and sulfonyl groups at C1.
  • Reactivity : The sulfonyl group is a strong electron-withdrawing group, activating adjacent carbons for nucleophilic attack. This contrasts with the target compound’s electron-donating alkyl substituents .
  • Applications : Used in pharmaceuticals and materials science for constructing sulfonamide-based frameworks.

Cyclohexylmethyl Bromide (C₇H₁₃Br)

  • Structure : Primary bromide with a cyclohexylmethyl group.
  • Reactivity : Undergoes rapid SN2 substitution due to its primary bromine center, unlike the tertiary bromide in the target compound, which favors elimination (E2) under basic conditions .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C₁₀H₁₉Br 219.16 Tertiary bromide, branched alkyl
1-Bromo-6-prop-2-ynyloxy cyclohexene C₉H₁₁BrO 213.09 Cyclohexene, propargyl ether
Cyclohexylmethyl Bromide C₇H₁₃Br 177.08 Primary bromide, linear chain

Biodegradation and Toxicity

  • Biodegradability : Simple alicyclic compounds like cyclohexane are rapidly metabolized by sulfate-reducing bacteria, but bulky substituents (e.g., tertiary bromoalkyl groups in the target compound) hinder microbial degradation .
  • cerevisiae by impairing ATP synthesis and ion transport . The target compound’s bromine atom may exacerbate toxicity compared to non-halogenated analogs.

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